molecular formula C6H2Cl4O B3049334 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one CAS No. 20244-55-7

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one

Cat. No.: B3049334
CAS No.: 20244-55-7
M. Wt: 231.9 g/mol
InChI Key: PCZOCOUKAYTNJX-UHFFFAOYSA-N
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Description

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C6H2Cl4O. It is a chlorinated derivative of cyclohexadienone and is known for its unique chemical properties and reactivity. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one can be synthesized through the chlorination of cyclohexadienone. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is carried out at a temperature range of 0-25°C to ensure the selective chlorination at the desired positions on the cyclohexadienone ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous flow of chlorine gas into a reaction vessel containing cyclohexadienone and the catalyst. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tetrachlorocyclohexadienone derivatives with higher oxidation states.

    Reduction: Formation of dichlorocyclohexadienone or monochlorocyclohexadienone derivatives.

    Substitution: Formation of hydroxyl or amino-substituted cyclohexadienone derivatives.

Scientific Research Applications

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in biochemical research.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its electrophilic chlorine atoms. These chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make the cyclohexadienone ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2,4,4,6-Tetrabromocyclohexa-2,5-dien-1-one: A brominated analogue with similar reactivity but different physical properties.

    2,4,5-Trichlorocyclohexa-2,5-dien-1-ol: A trichlorinated derivative with a hydroxyl group, exhibiting different reactivity and applications.

Uniqueness

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2,4,4,6-tetrachlorocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZOCOUKAYTNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942367
Record name 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20244-55-7
Record name 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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